REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.Cl>CO.[Fe]>[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([NH2:10])[CH:3]=1
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Name
|
|
Quantity
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5.55 g
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Type
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reactant
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
8.9 g
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Type
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catalyst
|
Smiles
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[Fe]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 2 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
|
Type
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FILTRATION
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Details
|
The resulting suspension was filtered again
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Type
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WASH
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Details
|
the filter cake was washed thoroughly with MeOH
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Type
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CONCENTRATION
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Details
|
concentrated to ~100 mL
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Type
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EXTRACTION
|
Details
|
extracted with CHCl3 (100 mL×3)
|
Type
|
WASH
|
Details
|
The CHCl3 solution was washed with a sat. NaCl solution (100 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1F)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.515 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |